molecular formula C10H2Cl4N4 B3051787 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline CAS No. 3604-51-1

2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline

Cat. No.: B3051787
CAS No.: 3604-51-1
M. Wt: 320 g/mol
InChI Key: PDSLEJHCXCSUMW-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline is a heterocyclic compound characterized by its unique structure, which includes a pyrazinoquinoxaline core substituted with four chlorine atoms at positions 2, 3, 7, and 8.

Preparation Methods

The synthesis of 2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction is followed by a reduction step using hypophosphite in the presence of potassium iodide, yielding the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound in various scientific fields.

Properties

IUPAC Name

2,3,7,8-tetrachloropyrazino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4N4/c11-7-9(13)17-5-2-6-4(1-3(5)15-7)16-8(12)10(14)18-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSLEJHCXCSUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1N=C(C(=N3)Cl)Cl)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327579
Record name NSC667241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3604-51-1
Record name NSC667241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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